

An In-depth Technical Guide to the Chemical and Physical Properties of Aminopyrine

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Compound of Interest

Compound Name: Aminopyrine

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Introduction

Aminopyrine, also known as aminophenazone, is a pyrazolone derivative with potent analgesic, antipyretic, and anti-inflammatory properties.[1] Historically, it was widely used to treat pain and fever. However, due to a significant risk of causing agranulocytosis, a severe and potentially fatal blood disorder, its clinical use has been largely discontinued in many countries. [1] Despite its toxicity concerns, **aminopyrine** remains a valuable compound in biomedical research. Its metabolism is a key indicator of hepatic microsomal enzyme activity, leading to the development of the **aminopyrine** breath test, a non-invasive method for assessing liver function.[2][3][4][5][6] This guide provides a comprehensive overview of the core chemical and physical properties of **aminopyrine**, detailed experimental protocols, and key biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **aminopyrine** are summarized below. These properties are crucial for its handling, formulation, and analysis.

Property	Value	Reference(s)
IUPAC Name	4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one	[1]
Synonyms	Aminophenazone, Amidopyrine, Dimethylaminoantipyrine	[2]
CAS Number	58-15-1	[2]
Molecular Formula	C ₁₃ H ₁₇ N ₃ O	[2]
Molecular Weight	231.29 g/mol	[2]
Appearance	Small colorless crystals or white crystalline powder	[2][3]
Melting Point	107-109 °C	[3][7][8]
Boiling Point	373.38 °C (rough estimate)	[7]
Solubility	Water: 1 g in 18 mL (5.55 g/100 mL)	[2][7][8]
Ethanol: 1 g in 1.5 mL	[2][8]	
Chloroform: 1 g in 1 mL	[2][8]	
Benzene: 1 g in 12 mL	[2][8]	
Ether: 1 g in 13 mL	[2][8]	
DMF: 5 mg/mL	[7]	
DMSO: 5 mg/mL	[7]	
pKa	5.0	[7]
UV Absorption (λ _{max})	224 nm (in 0.1 N HCl)	[2]
226 nm, 263 nm (in 0.1 N NaOH)	[2]	

pH	7.5 - 9.0 (5% aqueous solution)	[2]
Stability	Stable in air, but deteriorates in sunlight. Readily attacked by mild oxidizing agents in the presence of water.	[3][7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of **aminopyrine**'s properties.

Melting Point Determination (Capillary Method)

The melting point of **aminopyrine** is determined using the standard capillary method as outlined in major pharmacopeias.[9]

- Apparatus: A calibrated melting point apparatus with a heating block or liquid bath and a high-accuracy thermometer or digital sensor.
- Sample Preparation: A small quantity of dry, powdered **aminopyrine** is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[9]
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is raised rapidly to about 5°C below the expected melting point (approx. 102°C).
 - The heating rate is then reduced to a slow, constant rate, typically 1°C per minute.[9][10]
 - The "onset point" is recorded as the temperature at which the substance begins to collapse or liquefy.[9]
 - The "clear point" is the temperature at which the substance is completely molten.[9]

- The melting range is reported as the interval between the onset and clear points. For pure **aminopyrine**, this range is typically 107-109°C.[3][7][8]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **aminopyrine** is determined using the shake-flask method, a standard protocol for pharmaceutical compounds.[11]

- Materials: Orbital shaker with temperature control, calibrated pH meter, validated analytical method (e.g., UV-Vis spectrophotometry or HPLC), and buffer solutions (pH 1.2, 4.5, 6.8). [11]
- Procedure:
 - An excess amount of solid **aminopyrine** is added to vials containing buffer solutions of known pH.
 - The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed.[11]
 - Aliquots of the supernatant are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).[11]
 - The solid material is separated from the liquid by centrifugation or filtration.
 - The concentration of dissolved **aminopyrine** in the filtrate is measured using a validated analytical method.
 - The process is continued until the concentration between sequential measurements is constant (e.g., deviates by <10%), indicating that equilibrium has been reached.[11]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration. [12][13][14]

- Apparatus: A calibrated potentiometer with a pH electrode, a micro-burette, and a magnetic stirrer.

- Reagents: Standardized 0.1 M NaOH and 0.1 M HCl solutions, and a solution of **aminopyrine** of known concentration (e.g., 1 mM) in a water/co-solvent mixture if necessary. [\[13\]](#)
- Procedure:
 - A known volume of the **aminopyrine** solution is placed in a reaction vessel. The solution is first acidified with 0.1 M HCl to a pH of approximately 2. [\[13\]](#)
 - The solution is then titrated with standardized 0.1 M NaOH, added in small, precise increments.
 - The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
 - The titration continues until a pH of approximately 12 is reached. [\[13\]](#)
 - A titration curve is generated by plotting pH versus the volume of titrant added.
 - The pKa is calculated from the inflection point of the titration curve, which corresponds to the pH at which half of the **aminopyrine** molecules are ionized.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to determine the wavelengths of maximum absorbance (λ_{max}) and for quantitative analysis. [\[15\]](#)[\[16\]](#)

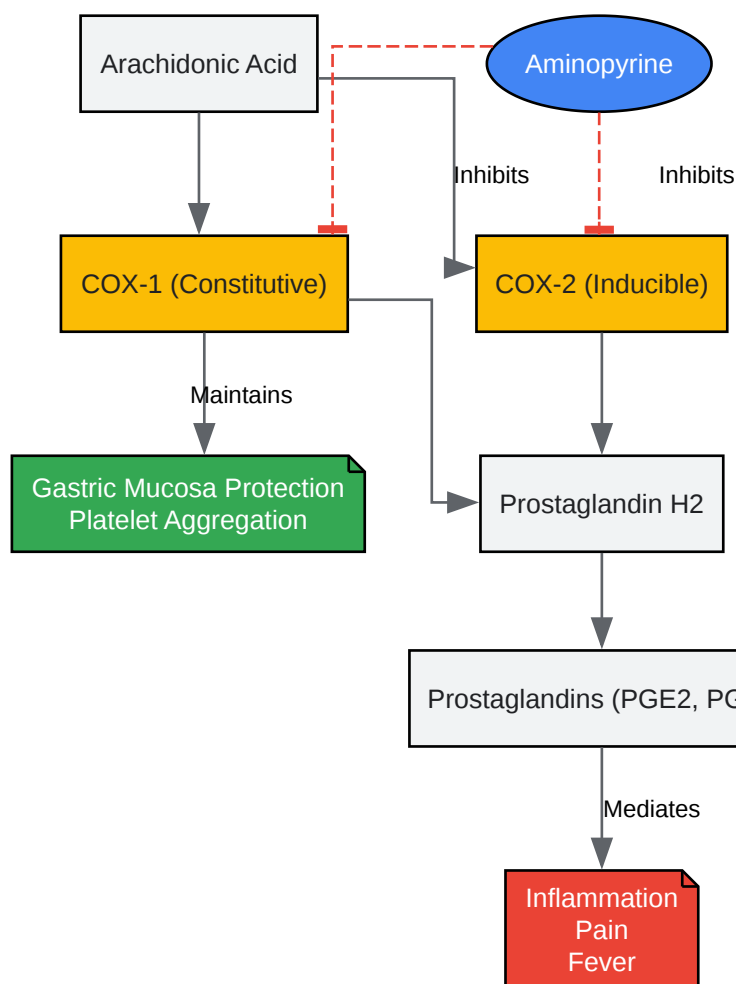
- Apparatus: A calibrated dual-beam UV-Vis spectrophotometer.
- Procedure for λ_{max} Determination:
 - Prepare dilute solutions of **aminopyrine** in the desired solvents (e.g., 0.1 N HCl and 0.1 N NaOH).
 - Use the respective solvent as a blank reference.
 - Scan the solutions across a wavelength range (e.g., 200-400 nm).

- The wavelengths corresponding to the highest absorbance peaks are recorded as λ_{max} .
[16]
- Procedure for Quantitative Analysis:
 - A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λ_{max} .
 - The absorbance of the unknown sample is measured under the same conditions.
 - The concentration of the unknown sample is determined by interpolating its absorbance value on the calibration curve.

Signaling Pathways and Logical Relationships

Mechanism of Action: COX Inhibition

Aminopyrine exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandin H₂, the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[1][17]
[18]

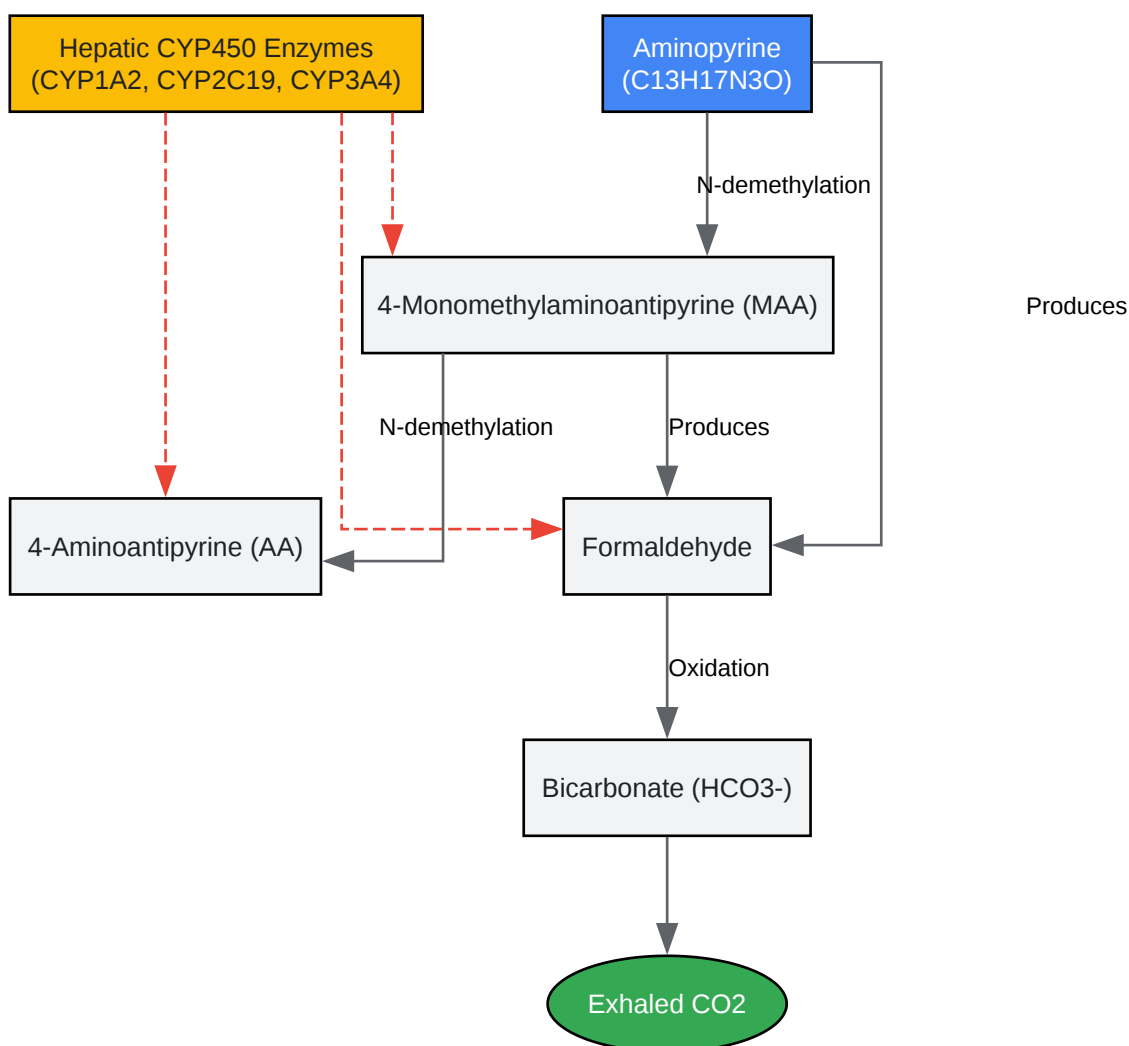


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Aminopyrine's inhibition of COX-1 and COX-2 pathways.

Metabolic Pathway of Aminopyrine

Aminopyrine is extensively metabolized in the liver, primarily through N-demethylation by the cytochrome P450 (CYP450) enzyme system.[19] Key isozymes involved include CYP1A2, CYP2C19, and CYP3A4.[2] This metabolic process forms the basis of the **aminopyrine** breath test. The primary metabolites are 4-monomethylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[7][20]



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Hepatic metabolism of **aminopyrine** via CYP450 enzymes.

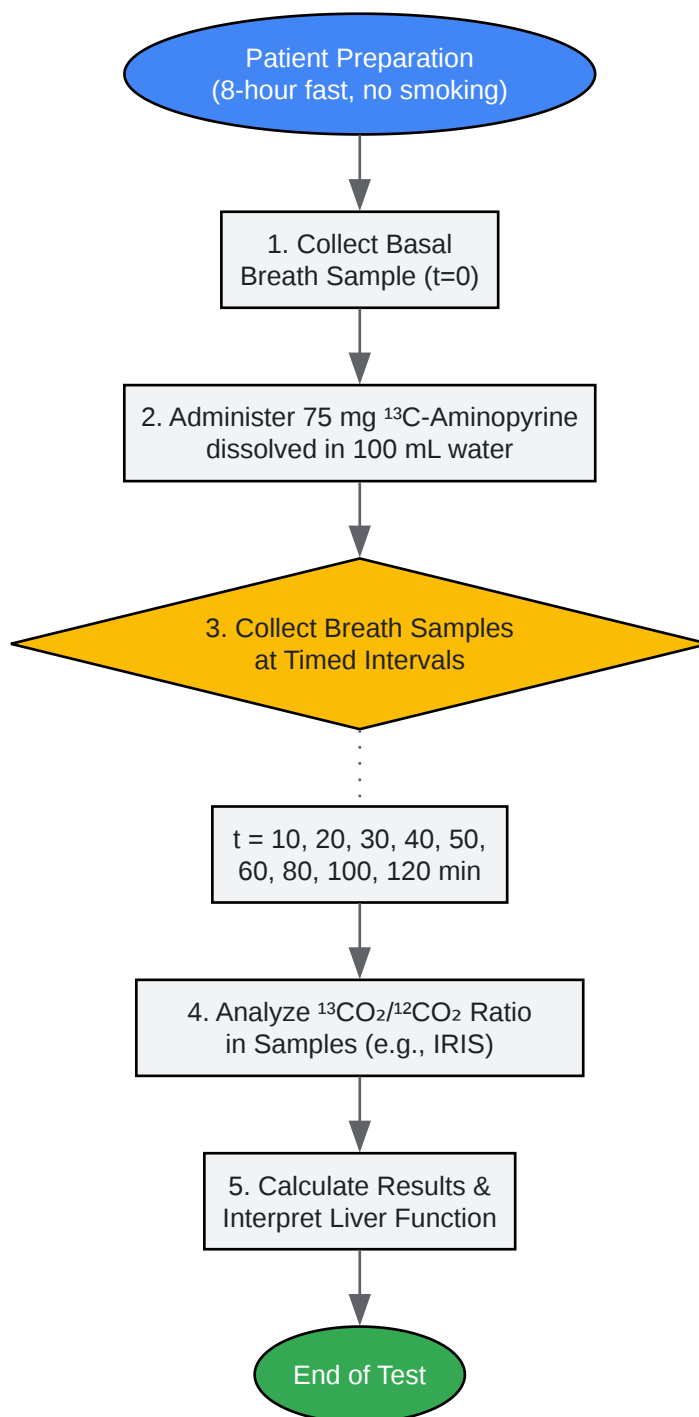
Experimental Workflow: ¹³C-Aminopyrine Breath Test

The ¹³C-**Aminopyrine** Breath Test is a quantitative, non-invasive procedure to measure the metabolic capacity of the liver, specifically the function of the CYP450 microsomal enzyme system.^{[2][5]}

- Principle: The patient ingests **aminopyrine** labeled with the stable isotope carbon-13 (¹³C) at one of its N-demethyl groups. As the liver metabolizes the drug, the labeled methyl group is

cleaved, oxidized to bicarbonate, and eventually exhaled as $^{13}\text{CO}_2$.^[2] The rate of $^{13}\text{CO}_2$ exhalation directly reflects the rate of hepatic N-demethylation.

- Workflow:



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